An In-depth Technical Guide to Dibenzyl Trithiocarbonate and the Significance of its Molecular Weight
An In-depth Technical Guide to Dibenzyl Trithiocarbonate and the Significance of its Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl trithiocarbonate (DBTTC), a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, is pivotal for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The precise molecular weight of DBTTC is a cornerstone parameter in the design and execution of controlled polymerization reactions, directly influencing the stoichiometry required to achieve polymers of a target molecular weight. This guide provides an in-depth analysis of dibenzyl trithiocarbonate, detailing its chemical properties, the critical role of its molecular weight in experimental design, and practical protocols for its application in RAFT polymerization.
Introduction to Dibenzyl Trithiocarbonate (DBTTC)
Dibenzyl trithiocarbonate, also known as S,S-Dibenzyl trithiocarbonate or Carbonotrithioic acid bis(phenylmethyl) ester, is a symmetric trithiocarbonate compound widely employed as a chain transfer agent (CTA) in RAFT polymerization.[1] RAFT polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, complex architectures (e.g., block copolymers), and low dispersity.[2][3][4] DBTTC is particularly suitable for controlling the polymerization of a range of monomers, including styrenes and acrylates.[2][5]
The efficacy of a RAFT agent is determined by its chemical structure, specifically the "R" and "Z" groups attached to the thiocarbonylthio core. In DBTTC, both the R and Z groups are benzyl moieties (–CH₂Ph), which provide appropriate reactivity for the addition-fragmentation equilibrium that governs the RAFT process.
Core Properties and Molecular Weight Determination
The accurate determination of the molecular weight of DBTTC is fundamental for its use in quantitative polymer synthesis.
Theoretical Molecular Weight
The molecular weight is calculated from its empirical formula, C₁₅H₁₄S₃, based on the atomic weights of its constituent elements.
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Carbon (C): 15 atoms × 12.011 g/mol = 180.165 g/mol
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Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol
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Sulfur (S): 3 atoms × 32.065 g/mol = 96.195 g/mol
Total Molecular Weight = 180.165 + 14.112 + 96.195 = 290.472 g/mol
Commercial suppliers consistently report the molecular weight as 290.47 g/mol .[2][6][7]
Physicochemical Data Summary
A summary of key quantitative data for DBTTC is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 290.47 g/mol | [2] |
| Molecular Formula | C₁₅H₁₄S₃ | [2] |
| CAS Number | 26504-29-0 | [8] |
| Appearance | White to Dark Yellow Powder or Crystals | [1] |
| Melting Point | 29-33 °C | [1] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C | [1] |
The Central Role of Molecular Weight in RAFT Polymerization
In RAFT polymerization, the final molecular weight of the polymer is directly controlled by the initial molar ratio of the monomer to the chain transfer agent.[4] Therefore, the precise molecular weight of DBTTC is not merely a physical constant but a critical variable for experimental success.
Causality in Experimental Design
The theoretical number-average molecular weight (Mₙ) of a polymer synthesized via RAFT is calculated using the following equation:
Mₙ = ( ([Monomer]₀ / [RAFT Agent]₀) × Mₘₒₙₒₘₑᵣ × Conversion ) + Mᵣₐբₜ
Where:
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[Monomer]₀ is the initial molar concentration of the monomer.
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[RAFT Agent]₀ is the initial molar concentration of the RAFT agent (DBTTC).
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Mₘₒₙₒₘₑᵣ is the molecular weight of the monomer.
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Conversion is the fractional conversion of the monomer.
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Mᵣₐբₜ is the molecular weight of the RAFT agent (DBTTC).
This equation highlights that the mass of DBTTC required for an experiment is inversely proportional to the target polymer molecular weight. An inaccurate value for Mᵣₐբₜ would lead to systematic errors in achieving the desired polymer chain length.
Mechanism and Stoichiometry
The RAFT process involves a degenerative chain transfer mechanism where the DBTTC molecule reversibly fragments to release a radical (the benzyl group) and a polymeric trithiocarbonate. This establishes an equilibrium between active (propagating) and dormant polymer chains, ensuring that all chains grow at a similar rate.
Diagram: Simplified RAFT Polymerization Mechanism This diagram illustrates the key steps in RAFT polymerization, highlighting the central role of the RAFT agent (DBTTC) in controlling the growth of polymer chains.
Caption: Core equilibrium of the RAFT polymerization process.
Experimental Protocol: Calculating DBTTC Mass for Target Polymer Molecular Weight
This protocol provides a self-validating workflow for determining the precise mass of DBTTC required for a polymerization reaction targeting a specific polymer molecular weight.
Objective: To synthesize 10 grams of polystyrene with a target number-average molecular weight (Mₙ) of 25,000 g/mol .
Step-by-Step Methodology:
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Define Target Parameters:
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Target Polymer Mₙ: 25,000 g/mol
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Mass of Monomer (Styrene): 10.0 g
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Assume 100% conversion for initial calculation.
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List Known Molecular Weights:
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Molecular Weight of Styrene (C₈H₈): 104.15 g/mol
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Molecular Weight of DBTTC (C₁₅H₁₄S₃): 290.47 g/mol
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Calculate Moles of Monomer:
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Moles of Styrene = Mass / Mₘₒₙₒₘₑᵣ = 10.0 g / 104.15 g/mol = 0.0960 moles
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Calculate Target Moles of RAFT Agent (DBTTC):
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The ratio of moles of monomer to moles of RAFT agent determines the degree of polymerization (DP).
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DP = (Target Mₙ - Mᵣₐբₜ) / Mₘₒₙₒₘₑᵣ = (25,000 - 290.47) / 104.15 ≈ 237.2
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Moles of DBTTC = Moles of Monomer / DP = 0.0960 mol / 237.2 ≈ 0.000405 moles
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Calculate Required Mass of DBTTC:
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Mass of DBTTC = Moles of DBTTC × Mᵣₐբₜ = 0.000405 mol × 290.47 g/mol = 0.1176 g
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Calculate Initiator Mass:
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A radical initiator (e.g., AIBN) is also required. The ratio of RAFT agent to initiator is typically between 3:1 and 10:1. Assuming a 5:1 ratio:
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Moles of AIBN = Moles of DBTTC / 5 = 0.000405 / 5 = 0.000081 moles
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Mass of AIBN (Mₙ = 164.21 g/mol ) = 0.000081 mol × 164.21 g/mol = 0.0133 g
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Diagram: Experimental Calculation Workflow This flowchart outlines the logical steps for calculating the required mass of the RAFT agent (DBTTC) based on desired polymer characteristics.
Caption: Workflow for calculating DBTTC mass for RAFT polymerization.
Conclusion
The molecular weight of dibenzyl trithiocarbonate is a fundamental parameter that underpins its function as a controlling agent in RAFT polymerization. An accurate value of 290.47 g/mol is essential for the precise stoichiometric calculations required to synthesize polymers with predictable molecular weights and well-defined structures. This guide has detailed the chemical basis for this value, explained its critical importance in the context of the RAFT mechanism, and provided a practical, step-by-step workflow for its application in a laboratory setting. For professionals in polymer science and drug development, a thorough understanding of this core property is indispensable for leveraging the full potential of RAFT polymerization to create advanced materials.
References
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Boron Molecular. Dibenzyl trithiocarbonate (High Purity).
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Boron Molecular. dibenzyl trithiocarbonate (Technical Grade).
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Sigma-Aldrich. S,S-Dibenzyl trithiocarbonate DBTTC.
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MySkinRecipes. S,S-Dibenzyl trithiocarbonate.
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Wikipedia. Dimethyl trithiocarbonate.
-
Sigma-Aldrich. S,S-Dibenzyl trithiocarbonate DBTTC.
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FUJIFILM Wako Pure Chemical Corporation. S,S-Dibenzyl Trithiocarbonate.
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ResearchGate. a RAFT agent dibenzyl trithiocarbonate (DBTC) and b triblock D....
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ResearchGate. RAFT homopolymerization of vinylbenzyl chloride with benzyl ethyl trithiocarbonate....
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Polymer Source. RAFT Trithiocarbonates Group.
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YouTube. Living Radical Polymerization by the RAFT Process.
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National Institutes of Health (NIH). RAFT-Based Polymers for Click Reactions.
-
ResearchGate. Efficient Switching of RAFT to Hydroxyl Capped Polymers....
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ResearchGate. Photo‐Initiated Living Free Radical Polymerization in the Presence of Dibenzyl Trithiocarbonate.
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